molecular formula C19H16N2O B2947310 1-methyl-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole CAS No. 298194-18-0

1-methyl-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole

Cat. No.: B2947310
CAS No.: 298194-18-0
M. Wt: 288.35
InChI Key: WOJLLBFGZSXFRV-UHFFFAOYSA-N
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Description

1-methyl-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a naphthalene group linked via an ether chain to the 2-position of a 1-methyl-benzimidazole core, a structural motif known to contribute to interactions with various biological targets . Benzimidazole derivatives are recognized as privileged structures in pharmacology due to their resemblance to naturally occurring nucleotides, allowing them to interact effectively with the biopolymers of living systems . Researchers investigate such compounds for a wide spectrum of potential biological activities. The structural architecture of this specific molecule suggests potential for exploration as anticancer agents , given that similar benzimidazole-based molecules have demonstrated potent activity against human tumor cell lines and are studied as DNA-interactive compounds . Furthermore, the core structure is frequently explored for antimicrobial and antitubercular applications , with many benzimidazole derivatives showing promising activity against various bacterial and fungal strains, including Mycobacterium tuberculosis . The naphthalene moiety may enhance these interactions through hydrophobic binding. The ether linkage also presents this compound as a valuable intermediate for further chemical functionalization, such as in the synthesis of more complex amidoxime prodrugs designed to improve the bioavailability of active pharmacophores . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-methyl-2-(naphthalen-2-yloxymethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c1-21-18-9-5-4-8-17(18)20-19(21)13-22-16-11-10-14-6-2-3-7-15(14)12-16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJLLBFGZSXFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Attachment of the Naphthalene Moiety: The naphthalene moiety is introduced through a nucleophilic substitution reaction. This involves the reaction of the benzimidazole derivative with a naphthalen-2-yloxy methyl halide in the presence of a base such as potassium carbonate.

    Methylation: The final step involves the methylation of the benzimidazole nitrogen using methyl iodide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the naphthalene moiety, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of naphthoquinones and benzimidazole oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole and naphthalene derivatives.

Scientific Research Applications

1-methyl-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its anticancer activity and potential as a therapeutic agent.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of cytochrome P450 enzymes, leading to disruption of metabolic pathways.

    Pathways Involved: The compound can interfere with cellular processes such as DNA replication, protein synthesis, and cell division, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Biological Activity/Properties Reference
1-methyl-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole 1-Me, 2-(naphthalen-2-yloxymethyl) Hypothesized anticancer/antimicrobial
6-chloro-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole (67) 6-Cl, 2-(p-tolyloxymethyl) Anticancer (IC₅₀ = 0.08 µM vs. A549/A498)
2-(4-Fluorophenyl)-1H-benzo[d]imidazole 2-(4-Fluorophenyl) GABA-A receptor affinity (pKi = 5.1–5.53)
1-methyl-2-(methylthio)-1H-benzo[d]imidazole (3a) 1-Me, 2-(MeS) Synthetic intermediate
1-(Naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-amine (22) 1-(naphthalen-2-ylmethyl), 2-NH₂ Potential CNS activity

Key Observations:

  • Substituent Size and Lipophilicity : The naphthalenyloxymethyl group in the target compound increases steric bulk and lipophilicity compared to smaller substituents like methylthio (3a) or 4-fluorophenyl . This may enhance binding to hydrophobic enzyme pockets but reduce aqueous solubility.
  • Anticancer Activity : Compound 67, bearing a p-tolyloxymethyl group, shows potent activity against lung (A549) and renal (A498) cancer cells (IC₅₀ = 0.08 µM), suggesting that bulky alkoxy substituents at C2 improve cytotoxicity . The naphthalenyl analogue may exhibit similar or enhanced potency.
  • Receptor Interactions : Methyl substitution at the 6-position of the benzimidazole ring (e.g., compound 9 in ) enhances GABA-A receptor affinity, while substitution at the 5-position abolishes activity, highlighting positional sensitivity .

Structure-Activity Relationships (SAR)

N1-Methylation : Improves metabolic stability by blocking oxidation at the 1-position, a common metabolic hotspot .

C2 Substituents: Electron-Withdrawing Groups (e.g., Cl): Enhance cytotoxicity (e.g., compound 67, IC₅₀ = 0.08 µM) .

Positional Effects : Activity is highly sensitive to substituent placement, as seen in GABA-A receptor modulation .

Biological Activity

1-Methyl-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole is a complex organic compound belonging to the class of benzimidazole derivatives. Its unique structural features, including a naphthalene moiety linked to a benzimidazole ring through an oxy-methyl linkage, contribute to its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N2OC_{18}H_{16}N_{2}O. The compound's structure can be represented as follows:

Structure C18H16N2O\text{Structure }\text{C}_{18}\text{H}_{16}\text{N}_{2}\text{O}

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Antiviral Activity : Studies have explored its efficacy against viral infections, indicating that it may inhibit viral replication mechanisms.
  • Anticancer Potential : Preliminary investigations suggest that this compound may inhibit the growth of certain cancer cell lines, possibly through interactions with specific biological pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AntiviralInhibition of viral replication
AnticancerInhibition of cancer cell proliferation

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with various enzymes and receptors involved in disease pathways, thereby modulating cellular functions.

Potential Mechanisms Include :

  • Binding affinity to specific receptors, such as adrenergic receptors, which could influence signaling pathways related to cancer and infection.
  • Interaction with enzymes that play critical roles in metabolic processes associated with tumor growth and viral replication.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Studies : Jain et al. synthesized derivatives similar to this compound and tested their antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated significant antimicrobial potential in certain derivatives, suggesting that structural modifications can enhance activity .
  • Antiviral Research : A study focused on the antiviral properties of imidazole derivatives, including compounds structurally related to this compound, demonstrated promising results in inhibiting viral replication mechanisms .
  • Anticancer Investigations : Research on the anticancer properties revealed that certain benzimidazole derivatives exhibit selective cytotoxicity against specific cancer cell lines. The findings suggest that these compounds could be developed into therapeutic agents for cancer treatment .

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